molecular formula C16H18O6 B1588273 1-Naphthyl b-D-mannopyranoside CAS No. 84297-22-3

1-Naphthyl b-D-mannopyranoside

Cat. No.: B1588273
CAS No.: 84297-22-3
M. Wt: 306.31 g/mol
InChI Key: CVAOQMBKGUKOIZ-RBZJEDDUSA-N
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Description

1-Naphthyl b-D-mannopyranoside is a chemical compound that belongs to the class of glycosides, where a sugar molecule is bonded to a non-carbohydrate moiety In this case, the sugar component is beta-L-mannopyranoside, and the non-carbohydrate moiety is naphthalen-1-yl

Biochemical Analysis

Biochemical Properties

1-Naphthyl b-D-mannopyranoside is a fluorescent chemiluminescent substrate that can be used in the detection of alkaline phosphatase, esterase, and other enzymes . It interacts with these enzymes, serving as a substrate in chemical assays for direct determination of glucose and fructose .

Cellular Effects

The cellular effects of this compound are not fully understood. It is known that the compound can be used in the detection of various enzymes, suggesting that it may influence cellular processes related to these enzymes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Naphthyl b-D-mannopyranoside typically involves the glycosylation of naphthalen-1-ol with beta-L-mannopyranosyl chloride. The reaction is usually carried out in the presence of a suitable catalyst, such as silver oxide or a Lewis acid, under anhydrous conditions to promote the formation of the glycosidic bond.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process may include steps such as purification through column chromatography and crystallization to obtain the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the naphthalene ring is oxidized to form naphthoquinone derivatives.

    Reduction: The compound can be reduced to form dihydro derivatives, where the naphthalene ring is partially hydrogenated.

    Substitution: Substitution reactions can occur at the naphthalene ring, where hydrogen atoms are replaced by other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are typically used.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed:

    Oxidation: Naphthoquinone derivatives.

    Reduction: Dihydro-naphthalen-1-yl beta-L-mannopyranoside.

    Substitution: Halogenated or alkylated derivatives of this compound.

Scientific Research Applications

1-Naphthyl b-D-mannopyranoside has several applications in scientific research:

    Chemistry: It is used as a substrate in enzyme assays to study the activity of glycosidases and other carbohydrate-metabolizing enzymes.

    Biology: The compound is utilized in biochemical studies to investigate the metabolism of mannose-containing molecules.

    Medicine: It serves as a tool in drug discovery and development, aiding in the identification of potential therapeutic targets for diseases related to altered mannose metabolism.

    Industry: this compound is employed in the synthesis of novel glycoside derivatives with potential pharmaceutical applications.

Comparison with Similar Compounds

    Naphthalen-1-yl alpha-D-mannopyranoside: Similar structure but with an alpha-glycosidic linkage.

    Naphthalen-2-yl beta-L-mannopyranoside: Similar structure but with the naphthalene moiety attached at the 2-position.

    Naphthalen-1-yl beta-D-glucopyranoside: Similar structure but with a glucose moiety instead of mannose.

Uniqueness: 1-Naphthyl b-D-mannopyranoside is unique due to its specific beta-L-mannopyranoside linkage, which imparts distinct biochemical properties and enzyme interactions compared to its alpha or D-glucose counterparts. This uniqueness makes it particularly useful in studies focused on mannose metabolism and glycosidase inhibition.

Properties

IUPAC Name

(2S,3R,4R,5R,6R)-2-(hydroxymethyl)-6-naphthalen-1-yloxyoxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O6/c17-8-12-13(18)14(19)15(20)16(22-12)21-11-7-3-5-9-4-1-2-6-10(9)11/h1-7,12-20H,8H2/t12-,13-,14+,15+,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVAOQMBKGUKOIZ-RBZJEDDUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OC3C(C(C(C(O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2O[C@@H]3[C@@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10426954
Record name Naphthalen-1-yl beta-L-mannopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10426954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84297-22-3
Record name Naphthalen-1-yl beta-L-mannopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10426954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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